![molecular formula C13H7ClF3NO B1290669 4-[3-Chloro-5-(trifluorométhyl)pyridin-2-yl]benzaldéhyde CAS No. 952182-72-8](/img/structure/B1290669.png)
4-[3-Chloro-5-(trifluorométhyl)pyridin-2-yl]benzaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde is an organic compound with the molecular formula C13H7ClF3NO. It is a derivative of benzaldehyde, featuring a pyridine ring substituted with chlorine and trifluoromethyl groups. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .
Applications De Recherche Scientifique
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and probes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferases (pptases), which are essential to bacterial cell viability and virulence .
Mode of Action
It is hypothesized that the compound may interact with its targets, possibly pptases, leading to inhibition of these enzymes . This could result in the attenuation of secondary metabolism and thwarting of bacterial growth .
Biochemical Pathways
Given the potential inhibition of pptases, it is likely that the compound affects the pathways involving these enzymes, leading to downstream effects on bacterial cell viability and virulence .
Pharmacokinetics
The in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetic profiles of similar compounds have been studied .
Result of Action
Similar compounds have been found to attenuate the production of pptase-dependent metabolites and exhibit antibacterial activity against methicillin-resistant staphylococcus aureus .
Analyse Biochimique
Biochemical Properties
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as phosphopantetheinyl transferase, which is crucial for bacterial cell viability and virulence . The interaction with phosphopantetheinyl transferase involves the inhibition of the enzyme’s activity, thereby affecting the bacterial secondary metabolism and growth. Additionally, 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde may interact with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns. Furthermore, 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde can impact cellular metabolism by altering the flux of metabolites through various metabolic pathways . These effects can result in changes in cell function and behavior, including cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde involves several key interactions at the molecular level. This compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, the binding of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde to phosphopantetheinyl transferase results in the inhibition of the enzyme’s function, thereby disrupting bacterial metabolism and growth . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in sustained alterations in cellular processes, including changes in gene expression and metabolic flux.
Dosage Effects in Animal Models
The effects of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as the inhibition of bacterial growth without causing significant toxicity. At higher doses, 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde can induce toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific concentration levels.
Metabolic Pathways
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can affect the levels of metabolites by modulating the activity of key enzymes in metabolic pathways . For instance, its interaction with phosphopantetheinyl transferase can lead to changes in the production of secondary metabolites in bacteria, thereby influencing overall metabolic activity.
Transport and Distribution
The transport and distribution of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde within cells can influence its biochemical activity and interactions with biomolecules.
Subcellular Localization
The subcellular localization of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde is an important factor that determines its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde can affect its interactions with enzymes and proteins, thereby modulating its biochemical effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with benzaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF), followed by heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzaldehyde
- 4-Chloro-3-(trifluoromethyl)benzaldehyde
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Comparison: 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Propriétés
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO/c14-11-5-10(13(15,16)17)6-18-12(11)9-3-1-8(7-19)2-4-9/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCGIXLICWIBOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

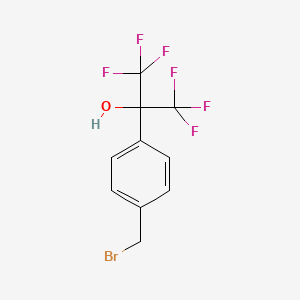
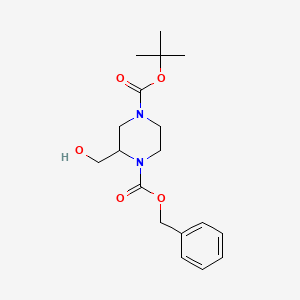
![2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol](/img/structure/B1290597.png)

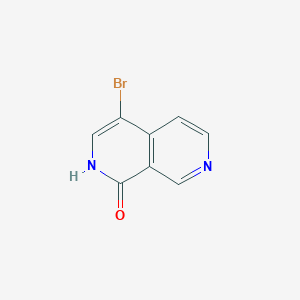
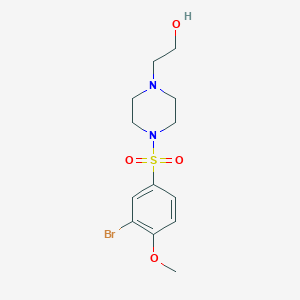
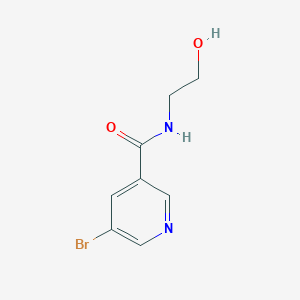
![1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1290614.png)
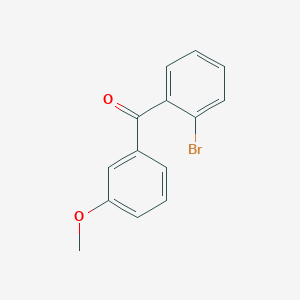



![2-[(Butan-2-yl)amino]acetic acid hydrochloride](/img/structure/B1290622.png)
